molecular formula C23H22ClN3O3 B1260229 3-[1-[[1-(4-Chlorophenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one

3-[1-[[1-(4-Chlorophenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one

Cat. No. B1260229
M. Wt: 423.9 g/mol
InChI Key: CREWBZNTQFJRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-[[1-(4-chlorophenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one is a member of acetamides.

Scientific Research Applications

Alzheimer’s Disease Research

  • Research Overview: A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to explore potential drug candidates for Alzheimer’s disease. The study involved spectral analysis and screening for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, as well as evaluating hemolytic activity (Rehman et al., 2018).

Antibacterial and Anti-enzymatic Potential

  • Antibacterial Activity: A new series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide were synthesized and evaluated for their antibacterial and anti-enzymatic potential. The study included antibacterial screening against certain bacterial strains and revealed moderate antibacterial properties (Nafeesa et al., 2017).

Synthesis and Biological Evaluation

  • Bioactive Compounds: 5-Substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized and screened for their biological activities. This included evaluating their interaction with butyrylcholinesterase (BChE) enzyme and molecular docking studies to understand their potential as bioactive compounds (Khalid et al., 2016).

Antimicrobial Properties

  • Antimicrobial Effectiveness: Synthesized N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus were evaluated for their antibacterial potentials. This research provided insights into the antimicrobial properties of these compounds against various bacterial strains (Iqbal et al., 2017).

Mesomorphic Behaviour and Photo-luminescent Property

  • Photoluminescence and Mesophases: Research on 1,3,4-oxadiazole derivatives, such as cholesteryl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoate, revealed significant findings on their mesomorphic behavior and photoluminescent properties. This included studies on phase behaviors and photoluminescence quantum yields (Han et al., 2010).

Anticancer Potential

  • Anticancer Agent Research: The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids aimed to evaluate their potential as anticancer agents. This research assessed their efficacy against cancer cell lines, providing insights into their use as anticancer compounds (Rehman et al., 2018).

properties

Product Name

3-[1-[[1-(4-Chlorophenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one

Molecular Formula

C23H22ClN3O3

Molecular Weight

423.9 g/mol

IUPAC Name

3-[1-[1-(4-chlorophenyl)cyclopropanecarbonyl]piperidin-4-yl]-5-phenyl-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C23H22ClN3O3/c24-18-8-6-17(7-9-18)23(12-13-23)21(28)26-14-10-19(11-15-26)27-22(29)30-20(25-27)16-4-2-1-3-5-16/h1-9,19H,10-15H2

InChI Key

CREWBZNTQFJRTK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C(=O)OC(=N2)C3=CC=CC=C3)C(=O)C4(CC4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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